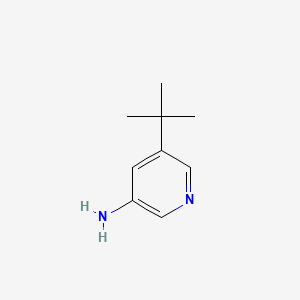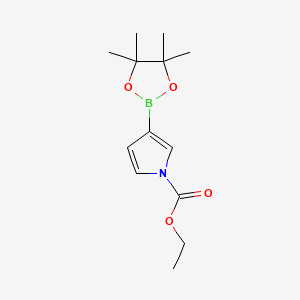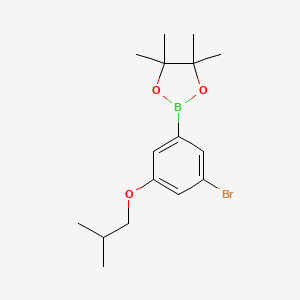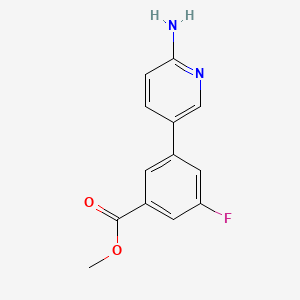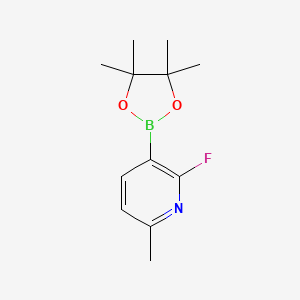
2-Bromopropane-1,1,1,2-d4
描述
“2-Bromopropane-1,1,1,2-d4” is a variant of 2-Bromopropane, also known as isopropyl bromide and 2-propyl bromide . It is a halogenated hydrocarbon with the formula CH3CD2CD2Br . It is used for introducing the isopropyl functional group in organic synthesis .
Synthesis Analysis
2-Bromopropane is prepared by heating isopropanol with hydrobromic acid . For the conversion of 2-bromopropane to 1-bromopropane, it first undergoes an elimination reaction in the presence of alc.KOH to form propane. This propene is then reacted with HBr in the presence of peroxide. The propene follows anti-Markownikoff’s addition to form 1-bromopropane .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH3CD2CD2Br . The molecule has a molecular weight of 127.02 .
Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine. The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 60.6±8.0 °C at 760 mmHg . The enthalpy of vaporization is 28.3±0.0 kJ/mol . The flash point is 19.4±0.0 °C .
科学研究应用
2-Bromopropane-1,1,1,2-d4 is a useful reagent for organic synthesis because of its stability, low toxicity, and low reactivity. It is also used as a marker for metabolic studies, as it can be used to track the metabolic pathways of other compounds. Additionally, this compound has been used as a probe to study the mechanism of action of enzymes, such as the enzyme 5-lipoxygenase.
作用机制
Target of Action
The primary target of 2-Bromopropane-1,1,1,2-d4, also known as 2-Bromo-1,1,1,2-tetradeuteriopropane, is the hydroxide ion . The hydroxide ion acts as a base, playing a crucial role in the elimination reaction involving 2-bromopropane .
Mode of Action
The compound interacts with its target, the hydroxide ion, through an elimination reaction . In this reaction, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine . This results in a rearrangement of the electrons, which expels the bromine as a bromide ion .
Biochemical Pathways
The elimination reaction involving 2-bromopropane and hydroxide ions leads to the formation of propene . This reaction is part of the broader class of elimination reactions, which are fundamental to organic chemistry .
Pharmacokinetics
The compound’s boiling point is 71°c , suggesting that it is volatile and may be rapidly eliminated from the body
Result of Action
The result of the elimination reaction involving 2-bromopropane and hydroxide ions is the formation of propene . Propene, a gas, passes through the condenser and can be collected .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the elimination reaction is typically carried out under reflux, which involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids . The presence of a concentrated solution of sodium or potassium hydroxide in ethanol is also necessary for the reaction to occur .
实验室实验的优点和局限性
2-Bromopropane-1,1,1,2-d4 has several advantages for use in lab experiments. It is relatively stable, non-toxic, and has low reactivity. Additionally, it can be used to track the metabolic pathways of other compounds, as well as to study the mechanism of action of enzymes. However, it should be noted that this compound is a halogenated hydrocarbon, and thus should be handled with care.
未来方向
The potential future directions for 2-Bromopropane-1,1,1,2-d4 are numerous. For example, further research could be conducted to investigate its potential use as an anti-inflammatory or anti-proliferative agent. Additionally, further research could be conducted to explore its potential use as a marker for metabolic studies. Additionally, its potential as a probe for studying the mechanism of action of enzymes could be further explored. Finally, further research could be conducted to explore its potential use as a reagent for organic synthesis.
安全和危害
属性
IUPAC Name |
2-bromo-1,1,1,2-tetradeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-VYMTUXDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)
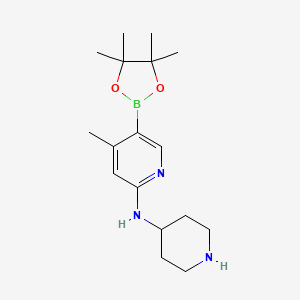
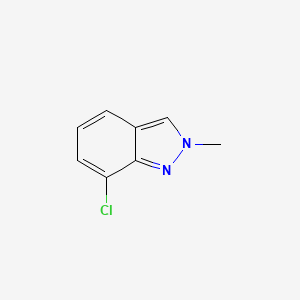
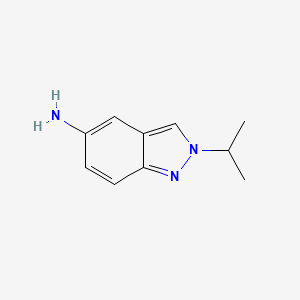
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)


